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Compound of Interest

Compound Name: 2-Fluoro-4-hydroxybenzoic Acid

Cat. No.: B042784

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Fluoro-4-hydroxybenzoic acid (CAS No. 65145-13-3), a key intermediate in the synthesis of
liquid crystals and active pharmaceutical ingredients.[1] The document details available
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,
alongside methodologies for data acquisition.

Core Spectroscopic Data

The following sections present the available quantitative spectroscopic data for 2-Fluoro-4-
hydroxybenzoic acid. The data has been compiled from various sources and is presented in a
structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
While a complete, verified dataset for 2-Fluoro-4-hydroxybenzoic acid is not readily available
in the public domain, data for the closely related compound, 2-Fluoro-4-
(methoxycarbonyl)benzoic acid, provides valuable insights into the expected chemical shifts
and coupling constants.[2]

Table 1: *H NMR Spectroscopic Data of 2-Fluoro-4-(methoxycarbonyl)benzoic acid (400 MHz,
CDCl3)[2]
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Chemical Shift (8) Coupling Constant

opm Multiplicity (3) Hz Assignment
10.5 brs - COOH

8.10 t 7.8 Aromatic H
7.89 d 8.2 Aromatic H
7.82 d 11.0 Aromatic H
3.97 s - OCHs

Table 2: 13C NMR Spectroscopic Data of 2-Fluoro-4-(methoxycarbonyl)benzoic acid (100.6
MHz, CDCI3)[2]

Chemical Shift (8) ppm Assighment

168.6, 168.5 C=0 (ester and acid)
165.0, 164.9 Aromatic C-F

163.4, 160.8 Aromatic C

136.7, 136.6 Aromatic C-H

132.8 Aromatic C

124.9, 124.8 Aromatic C-H
121.3,121.2 Aromatic C

118.4, 118.1 Aromatic C-H

52.8 OCHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While a specific
IR spectrum for 2-Fluoro-4-hydroxybenzoic acid is not available, the characteristic absorption
bands can be predicted based on its structure and data from similar compounds like 4-
hydroxybenzoic acid.[3]
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Table 3: Predicted IR Absorption Bands for 2-Fluoro-4-hydroxybenzoic Acid

Wavenumber (cm~?)

Intensity

Assignment

O-H stretch (Carboxylic acid

3300-2500 Strong, Broad )

dimer)
~3200 Medium, Broad O-H stretch (Phenolic)
~1700 Strong C=0 stretch (Carboxylic acid)
~1600, ~1450 Medium-Strong C=C stretch (Aromatic ring)

] C-O stretch (Carboxylic

~1300 Medium )

acid/Phenol)
~1250 Medium C-F stretch
900-675 Strong C-H bend (Aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The molecular weight of 2-Fluoro-4-hydroxybenzoic acid is 156.11 g/mol .[1]

[4][5] While a full mass spectrum is not available, the expected fragmentation pattern for

aromatic carboxylic acids involves the loss of key functional groups.

Table 4: Predicted Mass Spectrometry Data for 2-Fluoro-4-hydroxybenzoic Acid

m/z lon

156 M]*

139 [M - OHJ*

111 [M - COOH]*

95 [M - COOH - O]*

Experimental Protocols
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Detailed methodologies are crucial for the accurate acquisition of spectroscopic data. The

following are general protocols for NMR, IR, and MS analysis of aromatic carboxylic acids.

NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable
deuterated solvent (e.g., DMSO-ds, CDCIs) in an NMR tube.

Data Acquisition: Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

'H NMR: Use a standard pulse sequence with a sufficient number of scans to obtain a good
signal-to-noise ratio.

13C NMR: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for
each carbon atom. A larger number of scans is typically required.

Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the chemical shifts to
an internal standard (e.g., TMS at 0.00 ppm).

IR Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
Record the spectrum, typically in the range of 4000-400 cm~1, by co-adding a number of
scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Background Correction: Record a background spectrum of the clean ATR crystal before
running the sample. The instrument software will automatically subtract the background from
the sample spectrum.

Mass Spectrometry (Electron lonization - El)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography.
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« |onization: lonize the sample using a standard electron ionization source (typically 70 eV).

e Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-
flight).

o Data Acquisition: Scan a mass range appropriate for the expected molecular weight and
fragments (e.g., m/z 40-400).

Data Interpretation and Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 2-Fluoro-4-hydroxybenzoic Acid.

Spectroscopic Techniques Data Analysis

Molecular Weight,
Mass Spectrometry ™| Fragmentation Pattern

Structure Elucidation

Sample Preparation

Absorption Bands Final Structure
(Functional Groups) Confirmation

2-Fluoro-4-hydroxybenzoic
Acid Sample

IR Spectroscopy

NMR Spectroscopy Chemical Shifts,
(*H, &C) Coupling Constants

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic Profile of 2-Fluoro-4-hydroxybenzoic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042784+#spectroscopic-data-nmr-ir-ms-of-2-fluoro-4-

hydroxybenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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